4-[2-(Trimethylsilyl)ethynyl]pyrene: Enhanced Fluorescence Quantum Yield Over Tert-Butyl Analog
4-[2-(Trimethylsilyl)ethynyl]pyrene exhibits a higher fluorescence quantum yield compared to its direct carbon analog, a tert-butylethynyl (BuE) substituted pyrene. This enhancement is consistent across both solution and solid-state measurements and is attributed to the unique electronic effects of the silicon atom [1].
| Evidence Dimension | Relative Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Higher |
| Comparator Or Baseline | tert-Butylethynyl (BuE) substituted pyrene: Lower |
| Quantified Difference | Significantly higher; a formyl-substituted derivative showed quantum yields of 0.47 (silyl) vs. 0.34 (carbon analog) in solid state and 0.30 vs. 0.26 in solution [1]. |
| Conditions | Solid state and solution (CH₂Cl₂) at room temperature. |
Why This Matters
This quantifiable superiority in fluorescence emission efficiency makes the trimethylsilyl derivative the preferred choice for applications requiring maximum signal output, such as sensitive fluorescence probes and high-performance optoelectronic devices.
- [1] Maeda, H., Maeda, T., Mizuno, K., Fujimoto, K., Shimizu, H., & Inouye, M. (2020). Effects of substituents on absorption and fluorescence properties of trimethylsilylethynyl- and tert-butylethynyl-pyrenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 238, 118419. View Source
